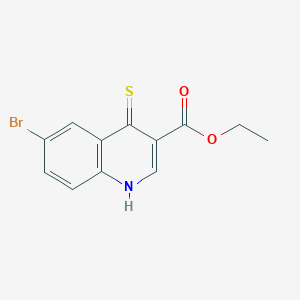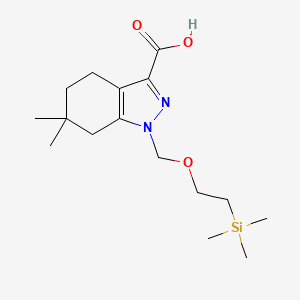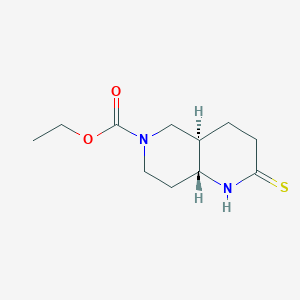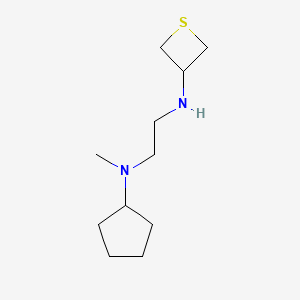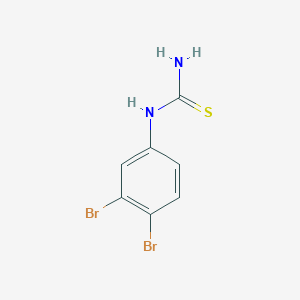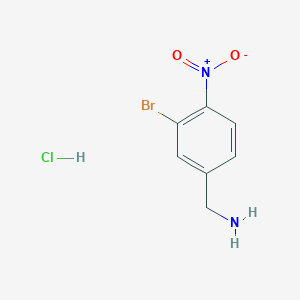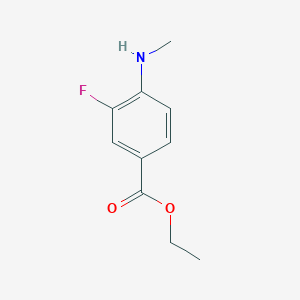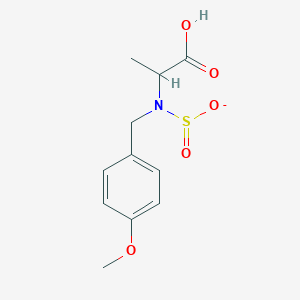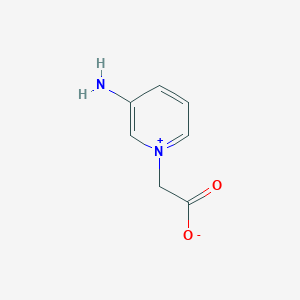
2-Chloro-5-ethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group at the fifth position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-ethylbenzonitrile can be synthesized through several methods. One common method involves the ammoxidation of 2-chloro-5-ethyltoluene. In this process, 2-chloro-5-ethyltoluene is reacted with ammonia and oxygen in the presence of a catalyst, typically vanadium pentoxide (V2O5) supported on alumina (Al2O3), at elevated temperatures and atmospheric pressure .
Industrial Production Methods
The industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 2-chloro-5-ethyltoluene to this compound while minimizing by-products. The use of advanced catalysts and reaction monitoring systems helps in achieving high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 2-Chloro-5-ethylbenzylamine.
Oxidation: 2-Chloro-5-ethylbenzoic acid.
Scientific Research Applications
2-Chloro-5-ethylbenzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-ethylbenzonitrile depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different functional groups. These reactions are facilitated by the electronic effects of the substituents on the benzene ring, which influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Chloro-5-ethylbenzonitrile: The chlorine atom is at a different position, which can affect the compound’s reactivity and the types of reactions it undergoes.
2-Bromo-5-ethylbenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can influence the compound’s reactivity due to the different electronic and steric effects of bromine.
Uniqueness
2-Chloro-5-ethylbenzonitrile is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to perform as effectively.
Properties
CAS No. |
67648-09-3 |
|---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-5-ethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5H,2H2,1H3 |
InChI Key |
YCJWXXDZNGTZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


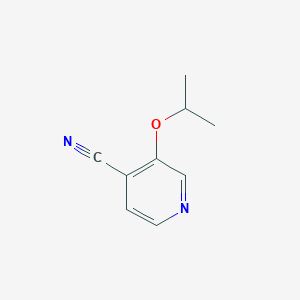
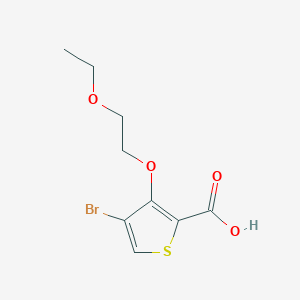
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid](/img/structure/B12999746.png)
